molecular formula C19H14BrNO2 B185054 N-(4-bromophenyl)-4-phenoxybenzamide CAS No. 6463-18-9

N-(4-bromophenyl)-4-phenoxybenzamide

Cat. No. B185054
CAS RN: 6463-18-9
M. Wt: 368.2 g/mol
InChI Key: HKNAUAAGGNBNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-4-phenoxybenzamide, commonly known as BPAO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAO is a member of the benzamides family, which are known to possess various pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism Of Action

The mechanism of action of BPAO is not fully understood. However, studies have shown that BPAO regulates various signaling pathways, including the PI3K/AKT and MAPK pathways. BPAO also inhibits the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.

Biochemical And Physiological Effects

BPAO has been shown to have various biochemical and physiological effects. Studies have shown that BPAO inhibits the growth and proliferation of cancer cells, induces cell cycle arrest and apoptosis, and reduces inflammation. BPAO also regulates various signaling pathways and inhibits the activity of enzymes involved in inflammation and cancer progression.

Advantages And Limitations For Lab Experiments

BPAO has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, BPAO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for BPAO research. One area of research is the development of BPAO derivatives with improved pharmacological properties, including increased solubility and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of BPAO in other diseases, including cardiovascular diseases and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of BPAO and its effects on various signaling pathways and enzymes.

Synthesis Methods

The synthesis of BPAO involves the reaction of 4-bromobenzoic acid with phenol in the presence of a dehydrating agent to form 4-bromophenyl phenyl ether. The resulting product is then reacted with benzoyl chloride in the presence of a base to form N-(4-bromophenyl)benzamide. Finally, the reaction of N-(4-bromophenyl)benzamide with phenol in the presence of a base yields N-(4-bromophenyl)-4-phenoxybenzamide.

Scientific Research Applications

BPAO has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anticancer activity. Studies have shown that BPAO inhibits the growth of various cancer cells, including breast, lung, and liver cancer cells. BPAO induces cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways, including the PI3K/AKT and MAPK pathways.
BPAO has also been studied for its anti-inflammatory activity. Inflammation is a major contributor to various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. BPAO has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.

properties

CAS RN

6463-18-9

Product Name

N-(4-bromophenyl)-4-phenoxybenzamide

Molecular Formula

C19H14BrNO2

Molecular Weight

368.2 g/mol

IUPAC Name

N-(4-bromophenyl)-4-phenoxybenzamide

InChI

InChI=1S/C19H14BrNO2/c20-15-8-10-16(11-9-15)21-19(22)14-6-12-18(13-7-14)23-17-4-2-1-3-5-17/h1-13H,(H,21,22)

InChI Key

HKNAUAAGGNBNAX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.